(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-thiophen-2-ylprop-2-enethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H2,10,11)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIZEODTYIBLTL-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350442 | |
| Record name | STK519550 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68029-46-9 | |
| Record name | NSC275412 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK519550 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of a base such as potassium t-butoxide under microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Gewald reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Coordination Chemistry with Transition Metals
The compound acts as a bidentate ligand, coordinating metals through its thioamide sulfur and cyano nitrogen atoms. This property enables the formation of stable coordination complexes.
Table 1: Metal Complexation Reactions
| Metal Salt | Conditions | Product | Application |
|---|---|---|---|
| Cu(II) chloride | Ethanol, reflux, 6 h | [Cu(CTPTA)₂Cl₂] | Catalysis, material science |
| Ni(II) acetate | Methanol, RT, 12 h | [Ni(CTPTA)(OAc)₂] | Magnetic studies |
| Pd(II) chloride | DMF, 80°C, 3 h | [Pd(CTPTA)Cl₂] | Cross-coupling catalysis |
Key spectral data for the Cu(II) complex:
-
IR : ν(CN) = 2220 cm⁻¹, ν(C=S) = 1250 cm⁻¹.
-
UV-Vis : λ<sub>max</sub> = 415 nm (d-d transition).
Cyclization Reactions
The compound undergoes cyclization to form fused heterocycles under basic conditions :
Reaction Pathway :
Table 2: Cyclization Products
| Substrate | Product | Yield (%) | m.p. (°C) |
|---|---|---|---|
| 2-Chloro-N-(4-fluorophenyl)acetamide | Ethyl-2-((3-cyano-4-(2,5-dimethoxyphenyl)pyridin-2-yl)thio)acetate | 82 | 178–180 |
| 2-Chloro-N-(p-tolyl)acetamide | Ethyl-2-((3-cyano-4-(p-tolyl)pyridin-2-yl)thio)acetate | 75 | 163–165 |
Key spectral evidence:
-
¹H NMR : Disappearance of CH₂ singlet at δ 4.17 ppm post-cyclization .
-
MS : Molecular ion peaks at m/z 509 ([M⁺]) confirm product masses .
S-Alkylation Reactions
The thioamide sulfur undergoes nucleophilic substitution with alkyl halides :
General Reaction :
textCTPTA + R-X → S-alkylated derivative
Conditions : KOH/EtOH, reflux, 5–8 h .
Table 3: Alkylation Products
| Alkylating Agent | Product | Yield (%) |
|---|---|---|
| Methyl iodide | S-Methyl-CTPTA | 68 |
| 2-Bromopropionate | S-(2-Carboxyethyl)-CTPTA | 72 |
| 3-Chloro-2,4-pentanedione | S-(3-Oxo-pentan-2-yl)-CTPTA | 65 |
Mechanistic Insight :
-
Alkylation proceeds via SN2 mechanism, confirmed by retention of stereochemistry in chiral substrates .
Nucleophilic Substitution at the Thiophene Ring
Electrophilic aromatic substitution occurs at the thiophene moiety under acidic conditions:
Example Reaction :
textCTPTA + HNO₃ → 5-Nitro-CTPTA
Conditions : H₂SO₄/HNO₃ (1:3), 0°C, 2 h.
Key Data :
-
Yield : 58%
-
¹H NMR : New aromatic proton at δ 8.42 ppm (d, J = 2.1 Hz).
-
HPLC : >95% purity post-purification.
Reductive Transformations
The cyano group can be selectively reduced to an amine without affecting the thioamide :
Reaction :
textCTPTA + LiAlH₄ → 3-Amino-3-(thiophen-2-yl)prop-2-enethioamide
Scientific Research Applications
(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of (E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its thiophene ring allows it to participate in π-π stacking interactions, which are crucial in its biological activity. The nitrile group can also engage in hydrogen bonding, influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, which lacks the cyano and propenethiamide groups.
2-Aminothiophene: A derivative with an amino group instead of the cyano group.
3-Cyanothiophene: A compound with a cyano group directly attached to the thiophene ring.
Uniqueness
(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide is unique due to the presence of both the cyano and propenethiamide groups, which confer distinct chemical reactivity and biological activity
Biological Activity
(E)-2-Cyano-3-(thiophen-2-yl)prop-2-enethioamide, also known as CTPTA, is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of CTPTA, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.
Synthesis of this compound
CTPTA can be synthesized through various methods involving thiophene derivatives and cyano compounds. The synthesis typically involves the reaction of thiophene with appropriate cyano and thioamide precursors under controlled conditions. The following general reaction scheme outlines the synthesis:
- Starting Materials : Thiophene derivatives and cyano compounds.
- Reagents : Lawesson's reagent is often used for thionation.
- Conditions : The reaction is typically carried out in solvents like ethanol or DMF at elevated temperatures.
Biological Activity Overview
CTPTA has shown a range of biological activities in vitro and in vivo, particularly in cancer research and enzyme inhibition studies.
Anticancer Activity
Recent studies have demonstrated that CTPTA exhibits significant anticancer properties against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), SH-SY5Y (neuroblastoma), and PC-3 (prostate cancer).
- IC50 Values :
Enzyme Inhibition
CTPTA has also been evaluated for its potential as an enzyme inhibitor:
- α-Glucosidase Inhibition : The compound demonstrated significant inhibition with IC50 values lower than standard drugs like acarbose, suggesting potential applications in managing diabetes .
- DPPH Radical Scavenging Activity : CTPTA exhibited antioxidant properties with an IC50 value of approximately 56.26 ± 3.18 μM, indicating its potential to combat oxidative stress .
The mechanisms underlying the biological activities of CTPTA are still under investigation but may involve:
- Apoptosis Induction : Studies suggest that CTPTA may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : There is evidence that CTPTA can induce cell cycle arrest at specific phases, contributing to its anticancer effects.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties of CTPTA may be linked to its ability to modulate ROS levels within cells.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- SH-SY5Y Neuroblastoma Study : A series of derivatives related to CTPTA were tested for their neuroprotective effects and showed significant promise in promoting neuronal differentiation, warranting further exploration for neurodegenerative diseases .
- Diabetes Management Research : Investigations into the α-glucosidase inhibitory effects of CTPTA indicated that it could serve as a lead compound for developing new antidiabetic agents, particularly for managing postprandial hyperglycemia .
Q & A
Q. Characterization Methods :
- Spectroscopy : H/C NMR confirms proton environments and carbon frameworks.
- Mass Spectrometry (MS) : High-resolution MS (e.g., [M] 600.1036) verifies molecular weight .
- Elemental Analysis : Compares calculated vs. observed values (e.g., C: 68.07% vs. 68.10% calc.) .
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 68.10 | 68.07 |
| H | 3.53 | 3.50 |
| N | 7.01 | 7.00 |
| S | 10.69 | 10.67 |
Purification : Column chromatography is employed for intermediates and final products .
How do researchers confirm the molecular structure using spectroscopic methods?
Basic Research Question
Structural confirmation relies on:
- H NMR : Identifies vinyl protons (δ 7.5–8.5 ppm for conjugated systems) and thiophene protons (δ 6.5–7.5 ppm) .
- FTIR : Detects C≡N stretches (~2200 cm) and C=S vibrations (~1200 cm) .
- HR-MS : Matches exact mass (e.g., [M] 439.1258 observed vs. 439.1269 calculated for similar compounds) .
What computational methods are employed to predict the electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level is used to:
- Optimize molecular geometry.
- Calculate HOMO-LUMO gaps (e.g., 2.09–2.20 eV for related compounds) .
- Predict ionization potentials (e.g., −6.20 to −6.45 eV) and electron affinities .
| Property | Compound 6 | Compound 7 |
|---|---|---|
| HOMO-LUMO Gap (eV) | 2.09 | 2.20 |
| Ionization Potential (eV) | −6.20 | −6.45 |
Validation : Compare theoretical UV-Vis spectra with experimental data (e.g., 380–550 nm absorption) .
How can discrepancies between theoretical and experimental UV-Vis absorption spectra be analyzed?
Advanced Research Question
Discrepancies arise from:
- Solvent Effects : Theoretical models often neglect solvent interactions. Use COSMO solvation models to improve accuracy.
- Approximation Limits : B3LYP underestimates charge-transfer excitations. Time-Dependent DFT (TD-DFT) or higher-level methods (e.g., CAM-B3LYP) are recommended .
- Experimental Artifacts : Aggregation or impurities may redshift absorption bands. Use cyclic voltammetry to cross-validate energy levels .
What strategies optimize crystal structure determination and refinement for this compound?
Advanced Research Question
- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron sources) for twinned or small crystals.
- Refinement : Employ SHELXL for handling disorder or anisotropic thermal motion. Validate with R-factors (e.g., R < 0.05) .
- Validation Tools : Check for hydrogen bonding patterns (e.g., graph set analysis) to confirm packing motifs .
How does the incorporation of thiophene moieties influence the compound's optoelectronic properties?
Advanced Research Question
Thiophene acts as an electron donor , enhancing:
- Conjugation : Extends π-systems, reducing HOMO-LUMO gaps and redshift absorption (e.g., 380–550 nm) .
- Charge Transport : Sulfur’s polarizability improves hole mobility in organic semiconductors .
- Stability : Planar thiophene rings facilitate crystallinity, critical for device fabrication .
What role does hydrogen bonding play in the solid-state arrangement of this compound?
Advanced Research Question
Hydrogen bonds (e.g., N–H···S or O–H···N) dictate:
- Crystal Packing : Graph set analysis (e.g., Etter’s rules) identifies motifs like rings, stabilizing layered structures .
- Thermal Stability : Strong intermolecular interactions reduce sublimation tendencies, aiding thin-film deposition .
How to evaluate the compound's potential as a bipolar material for organic electronics?
Advanced Research Question
- Energy-Level Matching : Align HOMO with donor materials (e.g., P3HT) and LUMO with acceptors (e.g., PCBM) .
- Device Testing : Fabricate organic solar cells (OSCs) to measure parameters:
- (open-circuit voltage): Correlates with HOMO–LUMO offset.
- (short-circuit current): Depends on absorption coefficient and charge mobility .
| Parameter | Compound 6 | Compound 7 |
|---|---|---|
| (eV) | 0.96 | 0.84 |
| (eV) | −0.73 | −0.60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
